molecular formula C18H22N2O5S B3457585 N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide CAS No. 5941-66-2

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide

Cat. No.: B3457585
CAS No.: 5941-66-2
M. Wt: 378.4 g/mol
InChI Key: HCMUPBGDTAMZHI-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a hydroxy group, two isopropyl groups, a nitro group, and a sulfonamide group attached to a benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfonation: The addition of a sulfonamide group via sulfonation using chlorosulfonic acid followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and redox reactions, respectively, influencing the compound’s biological activity. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-benzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-aminobenzenesulfonamide:

Uniqueness

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-11(2)14-9-13(10-15(12(3)4)18(14)21)19-26(24,25)17-8-6-5-7-16(17)20(22)23/h5-12,19,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMUPBGDTAMZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360421
Record name N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-66-2
Record name N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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